molecular formula C11H9F3O3 B034573 Ethyl (3-Trifluoromethylphenyl)glyoxylate CAS No. 110193-60-7

Ethyl (3-Trifluoromethylphenyl)glyoxylate

Cat. No. B034573
M. Wt: 246.18 g/mol
InChI Key: OYMTUYSGHGBXRS-UHFFFAOYSA-N
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Description

Ethyl (3-Trifluoromethylphenyl)glyoxylate is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl (3-Trifluoromethylphenyl)glyoxylate is represented by the formula C11H9F3O3 . More detailed structural information is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl (3-Trifluoromethylphenyl)glyoxylate are not detailed in the search results .


Physical And Chemical Properties Analysis

Ethyl (3-Trifluoromethylphenyl)glyoxylate is an oil-like liquid . It has a density of 1.267 g/mL at 25 °C . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

Application 3: Controlled Polymerization of Ethyl Glyoxylate

  • Summary of Application : The synthesis of poly (ethyl glyoxylate)s (PEtGs) by anionic polymerization was explored. PEtGs are a subclass of stimulus-responsive self-immolative polymers with promising properties for applications as coatings, sensors, and drug delivery vehicles .
  • Methods of Application : The study describes a new purification procedure for the preparation of highly pure ethyl glyoxylate (EtG), suitable for anionic polymerization reactions, and the first successful examples of controlled polymerization of EtG .
  • Results or Outcomes : The new polymerization method revealed many features of controlled polymerization reactions, yielding PEtGs with predictable molar masses and relatively low dispersity values .

Application 4: Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries .
  • Methods of Application : The study provides a brief overview of the synthesis and applications of TFMP and its derivatives .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Application 5: Engineering the Glyoxylate Cycle for Chemical Bioproduction

  • Summary of Application : The glyoxylate cycle, an important pathway involved in the synthesis of many kinds of chemicals, has been studied extensively for its potential in metabolic engineering .
  • Methods of Application : The study reviews the metabolic regulation of the glyoxylate cycle and summarizes recent achievements in microbial production of chemicals through tuning of the glyoxylate cycle .
  • Results or Outcomes : The review discusses the potential of the glyoxylate cycle in metabolic engineering and its significance in metabolism and pathogenicity .

Application 6: Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries .
  • Methods of Application : The study provides a brief overview of the synthesis and applications of TFMP and its derivatives .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

Ethyl (3-Trifluoromethylphenyl)glyoxylate is intended for research use only and is not intended for diagnostic or therapeutic use . Detailed safety data sheets suggest that it is a highly flammable liquid and vapor, and it may be toxic if swallowed or inhaled .

Future Directions

The potential of the glyoxylate cycle, which may involve Ethyl (3-Trifluoromethylphenyl)glyoxylate, in metabolic engineering has been studied extensively in recent years . The cycle is involved in the synthesis of various chemicals, and recent studies have reported on the biosynthesis of organic acids, amino acids, and fatty acid-related products through glyoxylate cycle engineering . Future prospects for bioproduction of glyoxylate cycle-related chemicals are being discussed .

properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMTUYSGHGBXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379022
Record name Ethyl oxo[3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-Trifluoromethylphenyl)glyoxylate

CAS RN

110193-60-7
Record name Ethyl α-oxo-3-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110193-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oxo[3-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110193-60-7
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